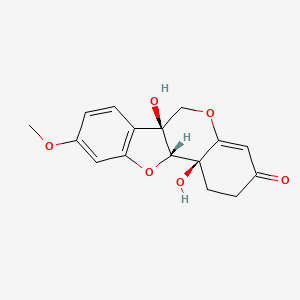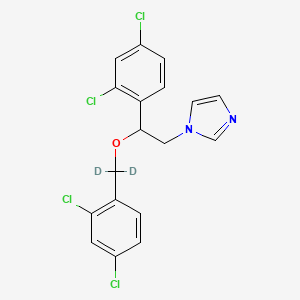
UDP-|A-D-Galactose-13C (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-α-D-Galactose-13C (disodium) is a compound that is labeled with the stable isotope carbon-13. It is a disodium salt form of uridine diphosphate galactose, which is a nucleotide sugar involved in the biosynthesis of galactose-containing oligosaccharides. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and the biosynthesis of glycoconjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UDP-α-D-Galactose-13C (disodium) involves the incorporation of the carbon-13 isotope into the uridine diphosphate galactose molecule. This process typically starts with the synthesis of carbon-13 labeled glucose, which is then converted into carbon-13 labeled galactose. The galactose is subsequently activated to form UDP-α-D-Galactose-13C through a series of enzymatic reactions involving galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4’-epimerase .
Industrial Production Methods
Industrial production of UDP-α-D-Galactose-13C (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that can incorporate the carbon-13 isotope into the nucleotide sugar. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
UDP-α-D-Galactose-13C (disodium) undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Hydrolysis Reactions: Involving the cleavage of chemical bonds by the addition of water
Common Reagents and Conditions
Common reagents used in reactions involving UDP-α-D-Galactose-13C (disodium) include:
Enzymes: Such as galactosyltransferases, which facilitate the transfer of galactose to acceptor molecules.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions
Major Products Formed
The major products formed from reactions involving UDP-α-D-Galactose-13C (disodium) include various galactose-containing oligosaccharides and glycoconjugates, which are important in biological processes such as cell signaling and immune response .
Aplicaciones Científicas De Investigación
UDP-α-D-Galactose-13C (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of galactose into glycoconjugates.
Biology: Used to study the biosynthesis of galactose-containing oligosaccharides and their role in cellular processes.
Medicine: Used in research on metabolic disorders such as galactosemia and in the development of diagnostic assays.
Industry: Used in the production of labeled compounds for pharmaceutical research and development
Mecanismo De Acción
The mechanism of action of UDP-α-D-Galactose-13C (disodium) involves its role as a donor substrate for galactosyltransferases, enzymes that transfer galactose to acceptor molecules. This process is essential for the biosynthesis of galactose-containing oligosaccharides and glycoconjugates. The molecular targets of UDP-α-D-Galactose-13C (disodium) include various galactosyltransferases and other enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
UDP-α-D-Galactose (disodium): The non-labeled form of the compound.
UDP-α-D-Glucose (disodium): Another nucleotide sugar involved in the biosynthesis of glycoconjugates.
UDP-α-D-Glucuronic Acid (disodium): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans
Uniqueness
The uniqueness of UDP-α-D-Galactose-13C (disodium) lies in its carbon-13 labeling, which allows for the tracking and quantification of galactose incorporation into glycoconjugates in metabolic studies. This makes it a valuable tool in research involving metabolic pathways and the biosynthesis of complex carbohydrates .
Propiedades
Fórmula molecular |
C15H22N2Na2O17P2 |
|---|---|
Peso molecular |
611.26 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1/i14+1;; |
Clave InChI |
PKJQEQVCYGYYMM-CDLWSAOZSA-L |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[13C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


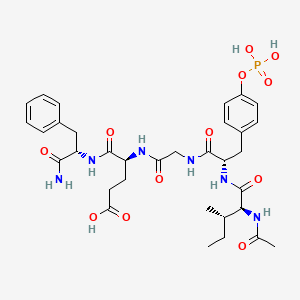
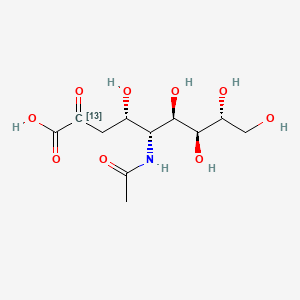
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
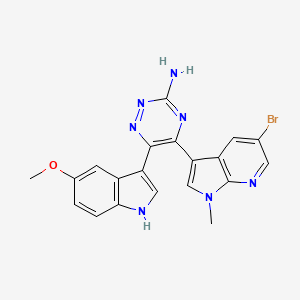
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)
![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

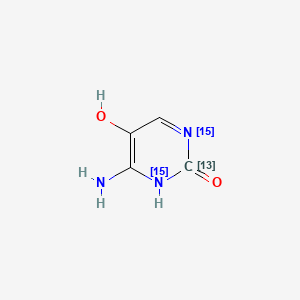
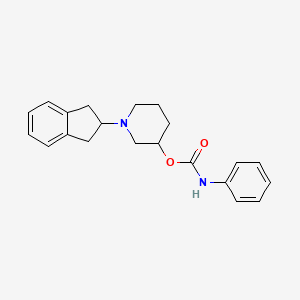
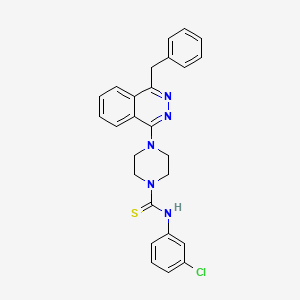
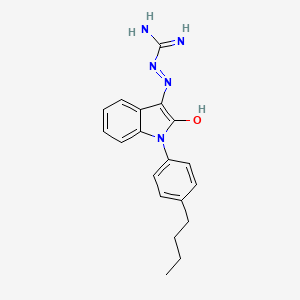
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
